molecular formula C10H7F3N2O B2453444 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine CAS No. 2080412-69-5

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine

Cat. No. B2453444
CAS RN: 2080412-69-5
M. Wt: 228.174
InChI Key: XHQHYNHHZOJISG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, being aromatic, would contribute to the compound’s stability. The electronegative trifluoromethyl group would likely influence the compound’s reactivity and could also impact its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body if it were to be used as a drug .

Scientific Research Applications

Crystal Structure Analysis

In research by Dolzhenko et al. (2008), the focus was on understanding the crystal structure of compounds related to 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine. They studied the tautomers of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, analyzing their planarity and the angles between phenyl and triazole rings. This research aids in understanding the molecular conformations and intermolecular interactions of similar compounds (Dolzhenko et al., 2008).

Chemical Synthesis

Kumar et al. (2012) explored the synthesis of 2-phenyl-4,5-substituted oxazoles through a copper-catalyzed intramolecular cyclization process. They demonstrated a method to introduce various functionalities into the oxazole ring, showing the versatility and potential of this compound in synthetic chemistry (Kumar et al., 2012).

Analytical Chemistry

Jastrzębska et al. (2018) used a compound structurally similar to this compound for the derivatization of biogenic amines, enabling their detection through LC-MS/MS and 19F NMR. This highlights the potential application of such compounds in enhancing analytical methods in chemistry (Jastrzębska et al., 2018).

Antimicrobial Research

A study by Sriram et al. (2007) investigated the antimycobacterial activity of compounds including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea, a compound related to this compound. They found significant activity against Mycobacterium tuberculosis, indicating the potential use of similar compounds in antimicrobial research (Sriram et al., 2007).

Organometallic Chemistry

In research by Wang et al. (2018), 2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to this compound, was used as a catalyst in amidation reactions. This study showcases the application of such compounds in facilitating chemical reactions, which is crucial in organometallic chemistry and catalyst development (Wang et al., 2018).

Future Directions

The future research directions would depend on the intended use of the compound. If it shows promising biological activity, further studies could be conducted to optimize its structure and improve its efficacy. Alternatively, if it has unique chemical reactivity, it could be studied for potential applications in synthetic chemistry .

Biochemical Analysis

properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-8(14)16-9(15-7)6-4-2-1-3-5-6/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHYNHHZOJISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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